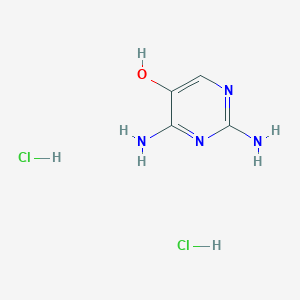

2,4-Diaminopyrimidin-5-ol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diaminopyrimidin-5-ol dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals .

Mécanisme D'action

Target of Action

It belongs to the class of diaminopyrimidines , which are known to target dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .

Mode of Action

Diaminopyrimidines, in general, are known to inhibit dihydrofolate reductase, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting the synthesis of nucleic acids .

Biochemical Pathways

As a diaminopyrimidine, it is likely to affect the folate pathway by inhibiting dihydrofolate reductase . This inhibition can lead to a decrease in the synthesis of nucleic acids, affecting DNA replication and cell division.

Result of Action

As a diaminopyrimidine, its inhibition of dihydrofolate reductase would likely result in a decrease in the synthesis of nucleic acids, affecting dna replication and cell division .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride typically involves the reaction of 2,4-diaminopyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:

- Dissolve 2,4-diaminopyrimidine in water.

- Add hydrochloric acid to the solution.

- Stir the mixture at room temperature until the reaction is complete.

- Isolate the product by filtration and dry it under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diaminopyrimidin-5-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly those targeting metabolic pathways. Its role as an inhibitor of enzymes involved in nucleotide synthesis has been studied extensively, with implications for cancer therapy and other diseases. Notably, it has been evaluated for its inhibitory effects on dihydrofolate reductase , a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair.

Table 1: Key Enzymatic Inhibitions

| Enzyme | Role in Metabolism | Implications for Therapy |

|---|---|---|

| Dihydrofolate reductase | Folate metabolism | Cancer treatment |

| JAK3 | Cytokine signaling pathways | Autoimmune diseases |

| Vascular endothelial growth factor (VEGF) | Angiogenesis regulation | Antiangiogenic therapies |

Cancer Research

Research indicates that 2,4-diaminopyrimidin-5-ol dihydrochloride has potential applications in cancer treatment due to its ability to inhibit pathways that promote tumor growth. It has been explored as a JAK3 inhibitor , which may offer advantages over JAK2 inhibitors by minimizing side effects such as anemia . The modulation of the JAK pathway is particularly relevant in hematological malignancies.

Biochemical Research

The compound's unique structural features allow it to serve as a valuable tool in biochemical research. Interaction studies have focused on how this compound interacts with various enzymes and receptors, providing insights into its therapeutic potential and side effects.

Synthesis of Derivatives

The compound is also used in the synthesis of various derivatives that exhibit enhanced biological activity or specificity. For example, derivatives that modify the amino or hydroxyl groups can lead to compounds with improved potency against specific targets or reduced toxicity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Inhibition of Dihydrofolate Reductase : A study detailed its mechanism of action as an inhibitor, demonstrating significant reductions in enzyme activity when tested against cancer cell lines.

- JAK3 Inhibition : Research highlighted its selective inhibition of JAK3 over JAK2, suggesting potential use in treatments for autoimmune diseases without the adverse effects associated with broader JAK inhibition .

Comparaison Avec Des Composés Similaires

2,4-Diaminopyrimidine: A closely related compound with similar chemical properties.

2,4-Diaminopyrimidin-5-ol: The base form without the dihydrochloride salt.

2,4-Diaminopyrimidin-5-yl chloride: Another derivative with different substituents.

Uniqueness: 2,4-Diaminopyrimidin-5-ol dihydrochloride is unique due to its specific dihydrochloride form, which enhances its solubility and stability compared to other derivatives. This makes it particularly useful in pharmaceutical applications where these properties are crucial .

Activité Biologique

2,4-Diaminopyrimidin-5-ol dihydrochloride is a compound that has garnered significant attention in pharmacological research due to its biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR). This enzyme plays a crucial role in folate metabolism and is a common target for antimicrobial and anticancer therapies. This article explores the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives.

Synthesis of this compound

The synthesis of 2,4-diaminopyrimidin-5-ol typically involves the reaction of appropriate starting materials such as 5-iodovanillin with morpholinopropionitrile, followed by cyclization reactions to form the pyrimidine ring. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability in biological assays .

Antimicrobial Properties

This compound exhibits potent activity against various bacterial strains, particularly through its inhibition of bacterial DHFR. The minimum inhibitory concentration (MIC) values for this compound range from 0.0626 to 0.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential . In comparative studies, modifications to the compound's structure have been shown to enhance its potency; for instance, the introduction of substituents at specific positions on the dihydrophthalazine moiety can significantly affect both enzyme inhibition and bacterial growth inhibition properties .

Antitumor Activity

Recent studies have demonstrated that derivatives of 2,4-diaminopyrimidin-5-ol exhibit notable antitumor activities. For example, compounds synthesized with triazolopiperazine scaffolds showed IC50 values ranging from 1.98 to 5.52 μM against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer) . These findings suggest that structural modifications can lead to enhanced anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of 2,4-diaminopyrimidin-5-ol and its derivatives. Key observations include:

- Substituent Effects : The presence of larger alkyl groups on the aromatic ring can decrease activity due to steric hindrance affecting binding affinity at the DHFR active site .

- Conformational Flexibility : The dihydrophthalazine moiety's ability to adapt within the DHFR binding site contributes to the observed potency against both bacterial and human enzymes .

Case Studies

- Inhibition of Bacterial Growth : A study evaluated various substituted 2,4-diaminopyrimidine derivatives against Bacillus anthracis and Staphylococcus aureus. The results indicated that compounds with shorter hydrophobic substitutions exhibited lower MIC values, emphasizing the importance of molecular size and hydrophobicity in antibacterial activity .

- Antitumor Efficacy : In another investigation focused on anticancer properties, compounds derived from 2,4-diaminopyrimidin-5-ol were tested against multiple cancer cell lines. The most effective derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial membrane potential disruption .

Data Summary

| Compound | Target | Activity Type | MIC/IC50 Value |

|---|---|---|---|

| 2,4-DAP | S. aureus | Antimicrobial | 0.0626 - 0.5 μg/mL |

| Compound 9k | A549 | Antitumor | IC50 = 2.14 μM |

| Compound 13f | HCT-116 | Antitumor | IC50 = 3.59 μM |

Propriétés

IUPAC Name |

2,4-diaminopyrimidin-5-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJNXXYYTWFCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)N)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.